Cas no 2092237-77-7 (2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid)
![2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid structure](https://ja.kuujia.com/scimg/cas/2092237-77-7x500.png)
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[2,1-f][1,2,4]triazine-7-acetic acid, 4-methoxy-α-methyl-
- 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
-
- インチ: 1S/C10H11N3O3/c1-6(10(14)15)7-3-4-8-9(16-2)11-5-12-13(7)8/h3-6H,1-2H3,(H,14,15)
- InChIKey: JZLIYDDEAKJBLS-UHFFFAOYSA-N
- ほほえんだ: N12C(C(C)C(O)=O)=CC=C1C(OC)=NC=N2
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 3.44±0.10(Predicted)
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554249-500mg |
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
2092237-77-7 | 98% | 500mg |
¥22193 | 2023-04-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18725-500MG |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid |
2092237-77-7 | 95% | 500MG |
¥ 8,540.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554249-1g |
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
2092237-77-7 | 98% | 1g |
¥32010 | 2023-04-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18725-5G |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid |
2092237-77-7 | 95% | 5g |
¥ 38,412.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554249-100mg |
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
2092237-77-7 | 98% | 100mg |
¥12802 | 2023-04-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18725-1G |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid |
2092237-77-7 | 95% | 1g |
¥ 12,804.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18725-1.0g |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid |
2092237-77-7 | 95% | 1.0g |
¥12794.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18725-500.0mg |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid |
2092237-77-7 | 95% | 500.0mg |
¥8534.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554249-250mg |
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
2092237-77-7 | 98% | 250mg |
¥17924 | 2023-04-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18725-100MG |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid |
2092237-77-7 | 95% | 100MG |
¥ 3,201.00 | 2023-04-03 |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acidに関する追加情報
Introduction to 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid (CAS No. 2092237-77-7)
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2092237-77-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine scaffold, a heterocyclic structure known for its versatile biological activities and potential therapeutic applications. The presence of a methoxy group at the 4-position of the pyrrolotriazine ring and the attachment of a propanoic acid moiety at the 2-position contribute to its unique chemical and pharmacological properties.
The structural features of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid make it an attractive candidate for further investigation in drug discovery and development. The pyrrolotriazine core is a privileged structure in medicinal chemistry, often found in bioactive molecules with diverse pharmacological effects. For instance, derivatives of this scaffold have been explored for their potential roles in modulating enzyme activity, inhibiting inflammatory pathways, and targeting specific cellular pathways involved in diseases such as cancer and neurodegenerative disorders.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid, facilitating its incorporation into various pharmacological studies. The synthesis typically involves multi-step reactions that establish the pyrrolotriazine ring system followed by functionalization at the designated positions. The methoxy group enhances solubility and metabolic stability, while the propanoic acid side chain provides a site for further derivatization or interaction with biological targets.
In terms of biological activity, preliminary studies on 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid have revealed promising results in vitro. The compound has demonstrated interactions with enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways. Additionally, its ability to modulate the activity of these enzymes suggests potential therapeutic benefits in conditions where aberrant signaling is implicated. For example, kinases are frequently dysregulated in cancers, making inhibitors or modulators like 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid valuable candidates for further exploration.
The propanoic acid moiety also contributes to the compound's pharmacokinetic profile. Carboxylic acids are well-known for their ability to engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, propanoic acid derivatives can be further functionalized to improve bioavailability or target specificity. This flexibility makes 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid a versatile scaffold for designing novel therapeutic agents.
Current research trends indicate that heterocyclic compounds continue to be a major focus in drug discovery due to their diverse biological activities and structural complexity. The pyrrolo[2,1-f][1,2,4]triazine scaffold is no exception and has been explored for various therapeutic applications. Studies have shown that modifications within this scaffold can significantly alter its pharmacological properties. For instance, changes in substituents at different positions can influence enzyme inhibition profiles or target specificity.
The methoxy group at the 4-position of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid plays a crucial role in determining its reactivity and interactions with biological targets. This group can participate in hydrogen bonding or hydrophobic interactions depending on the environment around it. Such interactions are essential for achieving high affinity binding to proteins or enzymes involved in disease pathways. Additionally, the methoxy group can influence metabolic stability by affecting how the compound is processed by enzymes such as cytochrome P450 oxidases.
The propanoic acid side chain at the 2-position provides another layer of complexity to the compound's biological behavior. This moiety can serve as a handle for further chemical modifications aimed at improving pharmacological properties such as solubility or cell membrane permeability. For example,esterification or amidation of the carboxylic acid group can enhance bioavailability while maintaining or even increasing binding affinity to biological targets.
In conclusion, 2092237-77-7 represents a promising lead compound with potential applications across multiple therapeutic areas. Its unique structural features—combining a pyrrolotriazine core with functionalized side chains—make it an attractive candidate for further investigation in medicinal chemistry research。Ongoing studies aim to elucidate its mechanism of action,optimize its pharmacological profile,and explore its therapeutic potential through both preclinical and clinical evaluations。
2092237-77-7 (2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid) 関連製品
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 2731008-28-7(Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate)
- 1471260-48-6(1-(4-bromo-2-pyridyl)ethanol)
- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)
- 2034393-81-0(N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-(1H-indol-3-yl)acetamide)
- 1207000-72-3(N-4-({4-(carbamoylmethyl)-1,3-thiazol-2-ylcarbamoyl}methyl)-1,3-thiazol-2-ylcyclopentanecarboxamide)
- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)
- 1378699-97-8([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol)
- 2228412-68-6(5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine)
- 862974-65-0(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine)
